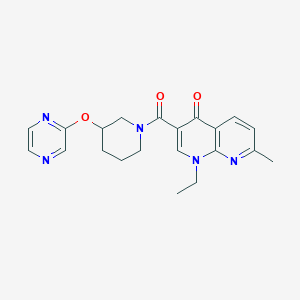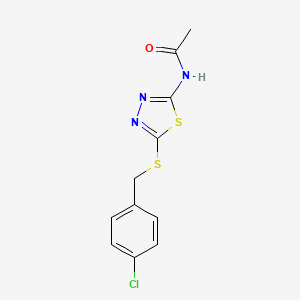
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with the linear formula C12H10Cl2N2OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(4-substituedpiperazin-1-yl)-acetamides were synthesized in satisfactory yields (45–91%) by substitution reactions of compounds with different substituted piperazines in the presence of pyridine in anhydrous tetrahydrofuran .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiadiazole ring, a chlorobenzyl group, and an acetamide group . The exact structure and properties would need to be confirmed through further analytical methods.Scientific Research Applications
Bioactivity and Agriculture
Methods of Application or Experimental Procedures
The compound was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The bioassay was likely conducted by applying the compound to the pests and fungi and observing the effects, although the exact procedures were not detailed in the source.
Results or Outcomes
The compound showed aphicidal activity against Sitobion miscanthi with an inhibition rate of 74.1%, and against Schizaphis graminum with an inhibition rate of 77.5% . It also demonstrated antifungal activities against Pythium aphanidermatum with an inhibition rate of 62.0% .
Medicine
Methods of Application or Experimental Procedures
The compound is likely synthesized and its structure confirmed by various methods such as NMR and HRMS . The bioassay is likely conducted by applying the compound to the target and observing the effects, although the exact procedures were not detailed in the source.
Results or Outcomes
The compound showed potential as a medicine, with various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Agrochemicals
Methods of Application or Experimental Procedures
The compound is likely synthesized and its structure confirmed by various methods such as NMR and HRMS . The bioassay is likely conducted by applying the compound to the pests and observing the effects, although the exact procedures were not detailed in the source.
Results or Outcomes
The compound showed potential as an agrochemical, with various biological activities such as insecticidal , antifungal , herbicidal , and antiviral activities.
Chemical Research
Summary of the Application
The compound “N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” is available for purchase from chemical suppliers . This suggests that it may be used in chemical research, possibly as a starting material or intermediate in the synthesis of other compounds.
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures would depend on the specific research project. Typically, such a compound would be used in a chemical reaction under controlled conditions, and the product of the reaction would be analyzed using techniques such as NMR, HRMS, or x-ray diffraction .
Future Directions
The compound “N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” and similar compounds could be of interest in various fields of research due to their unique structures and potential biological activities . Further studies would be needed to fully explore their potential applications and mechanisms of action.
properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS2/c1-7(16)13-10-14-15-11(18-10)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVMJZVXDJRBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide](/img/structure/B2816146.png)
![N-Ethyl-N-[2-oxo-2-(4-oxo-8-azaspiro[4.5]decan-8-yl)ethyl]prop-2-enamide](/img/structure/B2816147.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2816149.png)
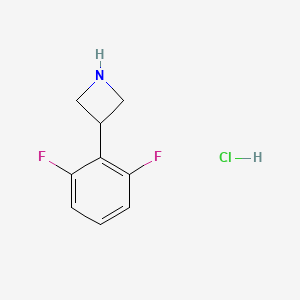
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2816151.png)
![(2E)-3-[1-TRiphenylmethyl)imidazol-4-yl]prop-2-enenitrile](/img/structure/B2816155.png)
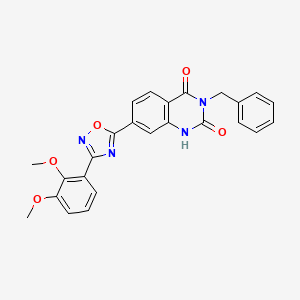
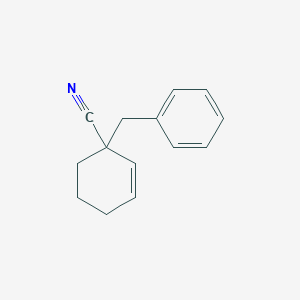
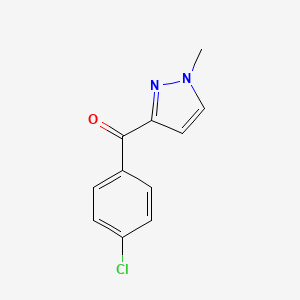
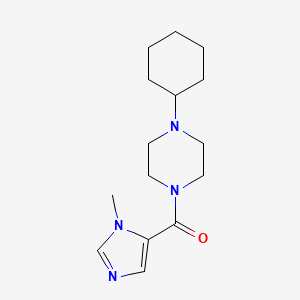
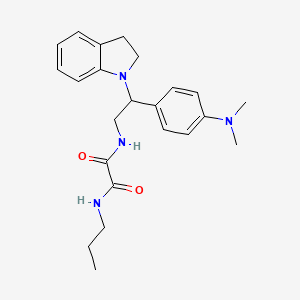
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2816167.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide](/img/structure/B2816168.png)
